molecular formula C10H15N3S B6634762 N-[(1-methylsulfanylcyclobutyl)methyl]pyrimidin-2-amine

N-[(1-methylsulfanylcyclobutyl)methyl]pyrimidin-2-amine

Cat. No.: B6634762
M. Wt: 209.31 g/mol
InChI Key: JJHNZHAIJRJZJC-UHFFFAOYSA-N
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Description

N-[(1-methylsulfanylcyclobutyl)methyl]pyrimidin-2-amine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring

Properties

IUPAC Name

N-[(1-methylsulfanylcyclobutyl)methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S/c1-14-10(4-2-5-10)8-13-9-11-6-3-7-12-9/h3,6-7H,2,4-5,8H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHNZHAIJRJZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1(CCC1)CNC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylsulfanylcyclobutyl)methyl]pyrimidin-2-amine typically involves the reaction of a cyclobutylmethylamine derivative with a pyrimidine precursor. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a base such as potassium carbonate (K2CO3) to facilitate the reaction. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylsulfanylcyclobutyl)methyl]pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various N-substituted pyrimidine derivatives.

Scientific Research Applications

N-[(1-methylsulfanylcyclobutyl)methyl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1-methylsulfanylcyclobutyl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine: The parent compound with a similar structure but without the methylsulfanyl and cyclobutylmethyl groups.

    Dihydropyrimidine: A reduced form of pyrimidine with similar chemical properties.

    Sulfoxides and Sulfones: Oxidized derivatives of compounds containing sulfur.

Uniqueness

N-[(1-methylsulfanylcyclobutyl)methyl]pyrimidin-2-amine is unique due to the presence of the methylsulfanyl and cyclobutylmethyl groups, which impart specific chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other pyrimidine derivatives.

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